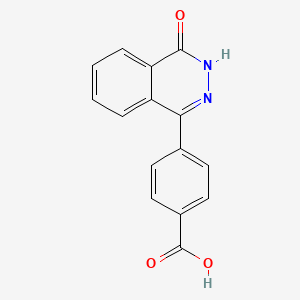

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid

Description

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a phthalazinone moiety attached to a benzoic acid group, which imparts unique chemical and physical properties to the molecule.

Properties

IUPAC Name |

4-(4-oxo-3H-phthalazin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMAGXCWKPUWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152567-94-7 | |

| Record name | 4-(4-CARBOXYPHENYL)PHTHALAZIN-1(2H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine. The reaction is carried out in anhydrous tetrahydrofuran at room temperature, followed by heating to 70°C. The product is then isolated by filtration and purified by washing with water and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the phthalazinone moiety to its dihydro form.

Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydrophthalazinone derivatives.

Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid is , with a molecular weight of 280.28 g/mol. The compound features a phthalazinone moiety, which is known for its biological activity, particularly in the context of enzyme inhibition.

Medicinal Chemistry

The compound has been identified as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in the DNA damage response pathway. Inhibition of PARP has therapeutic implications for cancer treatment, particularly in cancers with defective DNA repair mechanisms.

Case Study:

A study demonstrated that derivatives of this compound exhibited anti-proliferative effects on cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of PARP activity, leading to increased cell death in cells deficient in DNA repair pathways .

Enzyme Inhibition

Research indicates that this compound can serve as an enzyme inhibitor beyond PARP. Its structural characteristics allow it to interact with various biological targets.

Data Table: Enzyme Targets and Inhibition Effects

Synthesis of Complex Organic Molecules

The compound acts as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its unique structure allows chemists to develop novel compounds with desired biological activities.

Synthesis Example:

In one synthesis route, this compound was used to create derivatives that showed enhanced biological properties compared to the parent compound .

Anticancer Properties

The anticancer properties of this compound have been extensively studied. Its ability to induce apoptosis in cancer cells makes it a candidate for drug development.

Clinical Relevance:

Research has indicated that compounds derived from this structure can enhance T-cell activity within the tumor microenvironment, potentially improving immune responses against tumors .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the production of specialty chemicals and materials due to its unique chemical properties.

Industry Use Case:

The compound has been employed in the formulation of coatings and polymers that require specific thermal and mechanical properties .

Mechanism of Action

The mechanism of action of 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as poly (ADP-ribose) polymerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA repair processes, leading to cell death in cancer cells. The pathways involved include the inhibition of poly (ADP-ribose) polymerase activity and the subsequent accumulation of DNA damage .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid

Uniqueness

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid is unique due to its specific structure, which combines a phthalazinone moiety with a benzoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies. The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly those targeting poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.

Structure and Composition

- Chemical Formula : CHNO

- Molecular Weight : 298.27 g/mol

- CAS Number : 763114-26-7

The compound features a phthalazinone core, which is integral to its biological activity. The presence of the benzoic acid moiety enhances its solubility and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, often starting from simpler phthalazine derivatives. For instance, one method includes the reaction of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with various amines to produce more complex derivatives that exhibit enhanced biological properties .

This compound exhibits its biological activity primarily through the inhibition of PARP enzymes. These enzymes are crucial for DNA repair mechanisms; thus, their inhibition can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis. This mechanism underlies the therapeutic efficacy of PARP inhibitors in treating cancers with BRCA mutations .

Anticancer Activity

Research indicates that derivatives of this compound possess significant anticancer properties. For example:

- Olaparib , a well-known PARP inhibitor derived from this scaffold, has shown effectiveness in treating ovarian and breast cancers associated with BRCA mutations .

Case Study: Olaparib

A study demonstrated that Olaparib significantly improved progression-free survival in patients with BRCA-mutated ovarian cancer compared to standard chemotherapy . The mechanism involves trapping PARP on DNA at sites of damage, leading to cell death.

Antimicrobial Activity

Emerging studies have suggested that compounds related to this compound may also exhibit antimicrobial properties. Research has shown effective inhibition against various bacterial strains, indicating potential for development into new antibiotic agents .

Table 1: Biological Activities of Related Compounds

Q & A

Q. What are the recommended safety precautions when handling 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- Ventilation: Ensure adequate airflow during handling to avoid aerosol formation.

- First Aid: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Storage: Store in a cool, dry place (2–30°C) in airtight containers away from incompatible materials like strong oxidizers .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction parameters?

Methodological Answer:

- Esterification/Coupling Reactions: React phthalazinone derivatives with substituted benzoic acids using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. For example, analogous syntheses of benzoic acid derivatives involve refluxing in THF or DMF at 45–60°C for 1–4 hours .

- Critical Parameters:

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR (e.g., DMSO-) to confirm proton environments and carbon frameworks. For example, aromatic protons typically appear at δ 7.5–8.5 ppm, while carbonyl carbons resonate near δ 165–175 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight (e.g., calculated : 242.23 g/mol) .

- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity. For example, ZnCl improved yields in analogous esterifications by 20–30% .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) often increase solubility of aromatic intermediates.

- Reaction Monitoring: Use TLC (R = 0.6 in hexane/EtOH 1:1) or in-situ IR to track intermediate formation .

- Statistical Design: Apply a Taguchi orthogonal array to evaluate temperature, catalyst loading, and solvent effects systematically .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for phthalazinone-based benzoic acid derivatives?

Methodological Answer:

- Assay Standardization: Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using reference compounds (e.g., ciprofloxacin for antimicrobial assays) .

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements.

- Dose-Response Analysis: Perform IC or MIC titrations across multiple concentrations to account for batch-to-batch variability .

Q. How does the stability of this compound vary under different pH conditions, and what degradation products are formed?

Methodological Answer:

- Stability Testing: Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) at 254 nm .

- Degradation Pathways:

- Kinetic Analysis: Calculate half-life () using first-order kinetics. For example, at pH 7.4 was ~14 days in accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.